Methyl 2-amino-6-fluoro-3-methylbenzoate

Description

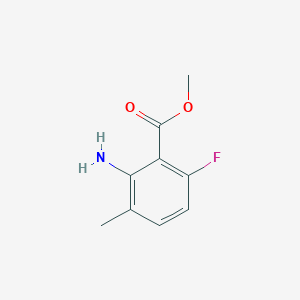

Methyl 2-amino-6-fluoro-3-methylbenzoate is a fluorinated aromatic ester with the molecular formula C₁₀H₁₀FNO₂. It features a methyl ester group at the benzoate position, an amino group at the 2-position, a fluorine atom at the 6-position, and a methyl substituent at the 3-position of the benzene ring.

Its synthesis likely involves multi-step reactions, including esterification and halogenation, as inferred from related methodologies in heterocyclic chemistry literature.

Properties

Molecular Formula |

C9H10FNO2 |

|---|---|

Molecular Weight |

183.18 g/mol |

IUPAC Name |

methyl 2-amino-6-fluoro-3-methylbenzoate |

InChI |

InChI=1S/C9H10FNO2/c1-5-3-4-6(10)7(8(5)11)9(12)13-2/h3-4H,11H2,1-2H3 |

InChI Key |

OZLDIQMHUXYFHU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-6-fluoro-3-methylbenzoate typically involves the esterification of 2-amino-6-fluoro-3-methylbenzoic acid. One common method is the Fischer esterification, where the benzoic acid derivative is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-fluoro-3-methylbenzoate can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the fluoro group can be replaced by other aryl groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents like N-bromosuccinimide (NBS) for bromination.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of the amino group can yield bromo derivatives, while oxidation can produce quinones.

Scientific Research Applications

Methyl 2-amino-6-fluoro-3-methylbenzoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-6-fluoro-3-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluoro group can enhance the compound’s binding affinity to certain molecular targets, while the amino group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differences and Functional Group Analysis

The following table highlights structural variations among Methyl 2-amino-6-fluoro-3-methylbenzoate and its analogs:

Key Observations :

- Functional Group Impact: Replacing the methyl ester with a carboxylic acid (as in 2-Amino-5-fluoro-3-methylbenzoic acid) increases polarity, affecting solubility and reactivity.

- Halogen Substitution: Ethyl 2-chloro-6-fluoro-3-methylbenzoate substitutes chlorine for the amino group, likely reducing nucleophilicity but enhancing stability.

- Positional Isomerism: Methyl 3-amino-6-fluoro-2-methylbenzoate demonstrates how shifting the amino group alters electronic distribution and steric effects.

Physicochemical Properties

- Solubility: Methyl esters (e.g., CymitQuimica’s discontinued product) are generally more lipophilic than carboxylic acids (e.g., 2-Amino-5-fluoro-3-methylbenzoic acid).

- Thermal Stability: Ethyl 2-chloro-6-fluoro-3-methylbenzoate’s chloro group may confer higher thermal stability compared to amino-substituted analogs.

- Reactivity: The amino group in the target compound increases susceptibility to electrophilic substitution, whereas halogenated analogs (e.g., 5-(Chloromethyl)-2-fluorobenzonitrile) exhibit greater inertness.

Research and Industrial Relevance

- Pharmaceutical Potential: Amino-fluoro-methylbenzoate derivatives are intermediates in drug synthesis, particularly for kinase inhibitors or antimicrobial agents.

- Challenges: Discontinuation of this compound suggests scalability issues, possibly due to competing side reactions in esterification or purification hurdles.

Biological Activity

Methyl 2-amino-6-fluoro-3-methylbenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C9H10FNO2

- Molecular Weight : 185.18 g/mol

- CAS Number : 28881275

The presence of the fluorine atom in the meta position of the aromatic ring significantly influences the compound's biochemical interactions and pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes. The compound is known to act as a modulator for G protein-coupled receptors (GPCRs), which are pivotal in signal transduction pathways.

Key Mechanisms:

- GPCR Modulation : The compound enhances the binding affinity for specific GPCRs, potentially leading to improved therapeutic outcomes in conditions like heart failure and hypertension .

- Inhibition of Enzymatic Activity : It has been shown to inhibit certain kinases, thereby affecting downstream signaling pathways that regulate cellular functions such as metabolism and proliferation .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated its efficacy against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound showed promising results, particularly against HepG2 liver cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These findings suggest that this compound may possess selective cytotoxicity, making it a candidate for further development in cancer therapy.

Case Studies

- Cardiovascular Research : A study involving animal models demonstrated that this compound improved cardiac function by modulating GPCR activity. The treatment led to enhanced contractility and reduced heart rate variability, indicating its potential as a therapeutic agent for heart failure .

- Cancer Treatment : In preclinical trials, the compound was evaluated for its ability to inhibit tumor growth in xenograft models of liver cancer. Results showed a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.